1-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)oxy]hexadecane
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Overview
Description
1-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)oxy]hexadecane is a complex organic compound with a unique structure that includes a long hydrocarbon chain and multiple double bonds. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)oxy]hexadecane typically involves the reaction of 3,7,11-trimethyldodeca-2,6,10-trien-1-ol with hexadecanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where the reactants are continuously fed into a reactor. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)oxy]hexadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a more saturated compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)oxy]hexadecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)oxy]hexadecane involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, altering their fluidity and permeability. It may also modulate enzyme activities and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dimethyl (bis[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]oxy)silane: Similar structure but contains silicon.
2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]oxy]tetrahydro-2H-pyran: Contains a tetrahydropyran ring.
(2E,6E)-3,7,11-Trimethyl-2,6,10-dodecatrien-1-yl hexanoate: Contains a hexanoate ester group.
Uniqueness
1-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)oxy]hexadecane is unique due to its specific combination of a long hydrocarbon chain and multiple double bonds, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Properties
CAS No. |
863400-74-2 |
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Molecular Formula |
C31H58O |
Molecular Weight |
446.8 g/mol |
IUPAC Name |
1-(3,7,11-trimethyldodeca-2,6,10-trienoxy)hexadecane |
InChI |
InChI=1S/C31H58O/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-27-32-28-26-31(5)25-21-24-30(4)23-20-22-29(2)3/h22,24,26H,6-21,23,25,27-28H2,1-5H3 |
InChI Key |
PUFOUKHNQFRVAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC=C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
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